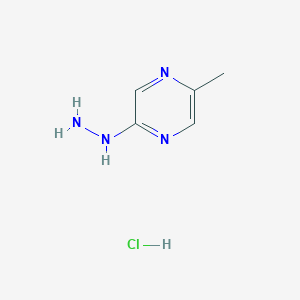

2-Hydrazino-5-methylpyrazine hydrochloride

Description

BenchChem offers high-quality 2-Hydrazino-5-methylpyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-5-methylpyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H9ClN4 |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

(5-methylpyrazin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C5H8N4.ClH/c1-4-2-8-5(9-6)3-7-4;/h2-3H,6H2,1H3,(H,8,9);1H |

InChI Key |

KJMFXLVUYJUASX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)NN.Cl |

Origin of Product |

United States |

Technical Guide: Solubility Determination and Thermodynamic Modeling of 2-Hydrazino-5-methylpyrazine Hydrochloride

Executive Summary

2-Hydrazino-5-methylpyrazine hydrochloride is a critical heterocyclic intermediate employed in the synthesis of high-value pharmaceuticals, including dipeptidyl peptidase-IV (DPP-4) inhibitors and antimycobacterial agents. Precise solubility data is the cornerstone of process chemistry, governing the efficiency of reaction solvent selection, crystallization yields, and purification protocols.

This technical guide provides a rigorous, self-validating framework for determining the solubility profile of this compound in organic solvents. It moves beyond static data lookup to establish a dynamic experimental and modeling protocol that researchers can execute to generate high-fidelity solubility landscapes.

Chemical Profile and Solubility Fundamentals

Structural Implications on Solvation

The solute, 2-Hydrazino-5-methylpyrazine hydrochloride (Structure: Pyrazine ring substituted with a methyl group and a hydrazine moiety, stabilized as an HCl salt), exhibits specific solvation behaviors driven by its ionic and hydrogen-bonding potential.

-

Ionic Character: As a hydrochloride salt, the lattice energy is significantly higher than the free base. Dissolution requires a solvent with high dielectric constant (

) or strong hydrogen-bond donating capability to overcome the crystal lattice forces. -

H-Bonding: The hydrazine group (

) acts as both a donor and acceptor. -

Solvent Selection Logic:

-

High Solubility Expected: Water, Methanol, Ethanol, DMSO (Polar Protic/Aprotic).

-

Low Solubility Expected: Hexane, Toluene, Diethyl Ether (Non-polar).

-

Process Relevance: The differential solubility between alcohols (high) and ethers/esters (low) creates the thermodynamic driving force required for anti-solvent crystallization .

-

Experimental Methodology: Dynamic Laser Monitoring

Standard gravimetric "shake-flask" methods often suffer from sampling errors and temperature fluctuations during filtration. For high-precision pharmaceutical intermediates, the Dynamic Laser Monitoring (Synthetic) Method is the gold standard.

The Self-Validating Protocol

This method eliminates physical sampling. Solubility is determined by detecting the phase transition (turbidity disappearance) of a precise mixture under controlled heating.

Apparatus Setup

-

Vessel: Double-jacketed glass vessel (50 mL) connected to a programmable circulating thermostat (precision

K). -

Agitation: Magnetic stirring at 400 rpm to ensure hydrodynamic homogeneity.

-

Detection: Laser transmissometer (650 nm, < 5 mW) positioned to pass through the solution. A photodetector measures intensity (

).

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination. This closed-loop system minimizes solvent evaporation and handling errors.

Step-by-Step Procedure

-

Preparation: Add a known mass of solvent (

) to the vessel. -

Solute Addition: Add a small, precise mass of 2-Hydrazino-5-methylpyrazine HCl (

). -

Equilibration: Set temperature to 10 K below the expected dissolution point.

-

Ramping: Heat the suspension slowly (e.g.,

). The laser intensity at the detector will be low due to scattering by solid particles. -

Endpoint Detection: At the saturation temperature (

), the solid dissolves completely. Laser transmittance spikes to maximum. Record -

Iteration: Add more solute to the same vessel (increasing mole fraction

) and repeat the heating ramp to find the next

Thermodynamic Modeling & Data Analysis

Raw data (

The Modified Apelblat Equation

This semi-empirical model is highly accurate for polar solutes in organic solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from non-linear regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the energetic driving forces.[2] A positive Enthalpy (

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):

Modeling Decision Logic

The following diagram illustrates how to select the correct model based on the solvent system (Pure vs. Binary Mixture).

Figure 2: Decision tree for thermodynamic model selection. Pure solvents utilize Apelblat or Van't Hoff; binary mixtures require the Jouyban-Acree model to account for co-solvency effects.

Quantitative Data Presentation (Template)

As solubility data varies by specific polymorph and purity, the following tables represent the standardized format for reporting results. Researchers must populate these with experimental values.

Solubility Data Table (Format)

Solute: 2-Hydrazino-5-methylpyrazine Hydrochloride Pressure: 0.1 MPa

| Solvent | T (K) | Experimental Solubility ( | Calculated Solubility ( | Relative Deviation (RD %) |

| Methanol | 298.15 | [Value] | [Value] | |

| 303.15 | [Value] | [Value] | ||

| 308.15 | [Value] | [Value] | ||

| Ethanol | 298.15 | [Value] | [Value] | |

| Acetone | 298.15 | [Value] | [Value] |

Technical Insight: For hydrochloride salts, expect

. The high dielectric constant of methanol facilitates the dissociation of the ionic salt pair.

Thermodynamic Parameters (Format)

| Solvent | Mechanism | |||

| Methanol | (+) Value | (+) Value | (-) Value | Entropy-driven |

| Ethanol | (+) Value | (+) Value | (-) Value | Entropy-driven |

Practical Applications in Drug Development[2]

Recrystallization Strategy

The solubility differential identified above is directly applicable to purification:

-

Dissolution: Dissolve crude 2-Hydrazino-5-methylpyrazine HCl in Methanol at reflux (

K). -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Cooling: Lower T to 278 K. (Yield depends on

). -

Anti-solvent: Slowly add Ethyl Acetate or MTBE . The solubility drops sharply as the solvent polarity decreases, forcing the pure salt to precipitate.

-

Process Safety

-

Thermal Stability: Hydrazine derivatives can be thermally sensitive. Ensure

during solubility testing does not exceed the onset of decomposition (verify with DSC). -

Solvent Compatibility: Avoid ketones (like Acetone) if the free hydrazine is present in equilibrium, as hydrazone formation is possible. For the hydrochloride salt, this is less of a risk, but alcohols are safer.

References

-

Experimental Protocol (Laser Monitoring)

- Jouyban, A., & Acree, W. E. (2024). Mathematical modeling of solubility of drugs in mono- and mixed solvents. Journal of Molecular Liquids.

-

Source:

-

Thermodynamic Modeling (Apelblat Equation)

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

-

Source:

-

Pyrazine Derivative Synthesis & Properties

-

PubChem. (2025).[3] 2-Hydrazinyl-5-methylpyridine and related Pyrazine compounds. National Library of Medicine.

-

Source:

-

-

General Solubility of Pharmaceutical Salts

- Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

-

Source:

Sources

Protocol for reacting 2-Hydrazino-5-methylpyrazine with aldehydes

Application Note & Protocol

Topic: Protocol for the Synthesis of Pyrazine-Based Hydrazones via Condensation of 2-Hydrazino-5-methylpyrazine with Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of pyrazine-based hydrazones through the acid-catalyzed condensation reaction of 2-Hydrazino-5-methylpyrazine with various aldehydes. Pyrazine scaffolds are integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] The resulting hydrazone derivatives are of significant interest in medicinal chemistry, serving as precursors to more complex heterocyclic systems and exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] This protocol details the underlying reaction mechanism, a robust step-by-step experimental procedure, methods for product characterization, a troubleshooting guide, and essential safety precautions.

Scientific Principles and Reaction Mechanism

The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction, a subset of nucleophilic addition-elimination reactions at the carbonyl carbon.[5][6] The reaction proceeds in two primary stages, often accelerated by a catalytic amount of acid.

-

Stage 1: Nucleophilic Addition: The terminal nitrogen of the hydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Stage 2: Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[7]

The use of a catalytic amount of acid is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, excess acid can be detrimental as it will protonate the hydrazine nucleophile, rendering it inactive.[7]

Caption: General mechanism for acid-catalyzed hydrazone formation.

Materials and Equipment

Reagents & Consumables

| Reagent/Consumable | Grade | Recommended Supplier | Notes |

| 2-Hydrazino-5-methylpyrazine | ≥97% | Sigma-Aldrich, Alfa Aesar | Store in a cool, dry place. |

| Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) | Reagent Grade | Major chemical suppliers | Purity should be confirmed before use. |

| Ethanol (200 Proof) or Methanol | Anhydrous | Fisher Scientific | Serves as the reaction solvent. |

| Glacial Acetic Acid | ACS Grade | VWR | Used as a catalyst. |

| Diethyl Ether / Hexanes | ACS Grade | Fisher Scientific | For washing/triturating the product. |

| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Equipment

-

Round-bottom flasks (appropriate sizes: 25 mL, 50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Büchner funnel and filter flask for vacuum filtration

-

Rotary evaporator

-

Analytical balance

-

NMR Spectrometer (≥400 MHz recommended)

-

FTIR Spectrometer

-

Mass Spectrometer (ESI or EI)

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyrazine hydrazone. Molar equivalents and volumes should be adjusted based on the specific aldehyde used.

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Step 1: Reagent Preparation

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydrazino-5-methylpyrazine (e.g., 1.24 g, 10 mmol, 1.0 eq).

-

Add 20 mL of ethanol to dissolve the hydrazine. Stir until a clear solution is obtained.

Step 2: Reaction Setup

-

To the stirring solution, add the desired aldehyde (10 mmol, 1.0 eq) either as a solid or dropwise if it is a liquid.

-

Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette.

-

Causality Note: The acid catalyzes the dehydration of the carbinolamine intermediate, significantly accelerating the reaction rate.[7]

-

-

Attach a reflux condenser to the flask.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) using a heating mantle or oil bath.

-

Maintain the reflux for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble in the reaction solvent than the starting materials.

Step 4: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a developing chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, distinct product spot indicates reaction completion.

Step 5: Product Isolation and Purification

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid product cake with a small amount of cold ethanol (5-10 mL) followed by diethyl ether or hexanes (10-15 mL) to remove any residual starting materials and solvent.

-

Causality Note: Washing with a cold, non-polar solvent removes soluble impurities without dissolving a significant amount of the desired product, thereby increasing its purity.

-

-

Dry the purified solid under vacuum to obtain the final pyrazine hydrazone product.

Characterization and Data Analysis

The identity and purity of the synthesized hydrazone must be confirmed through spectroscopic methods.

| Technique | Expected Result |

| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-8.5 ppm. Signals corresponding to the pyrazine and aldehyde aromatic rings will also be present.[8][9] |

| ¹³C NMR | A signal for the imine carbon (C=N) typically appears in the δ 140-160 ppm region. |

| FTIR | Presence of a C=N stretching vibration band around 1600-1650 cm⁻¹. Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the hydrazine. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target hydrazone should be observed. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Insufficient reaction time or temperature.- Catalyst degradation or insufficient amount.- Starting materials are impure or degraded. | - Extend reflux time and monitor by TLC.- Add a few more drops of acetic acid.- Verify the purity of starting materials by NMR or other appropriate methods. |

| Reaction Stalls / Incomplete | - Equilibrium has been reached.- Reactants are not fully soluble. | - If possible, remove water using a Dean-Stark apparatus (more applicable for larger scales).- Add a co-solvent to improve solubility. |

| Product is Oily / Does Not Solidify | - Product is impure.- Product has a low melting point. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.- Purify the product using column chromatography. |

| Multiple Spots on TLC of Final Product | - Incomplete reaction.- Formation of side products (e.g., azine from 2:1 aldehyde:hydrazine reaction).[10] | - Re-purify the product by recrystallization or column chromatography.- Ensure a 1:1 stoichiometry of reactants is used. |

Safety and Handling Precautions

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate care.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles.[12]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust or vapors and prevent all skin and eye contact.[14] Hydrazine compounds are toxic and potential carcinogens.[15]

-

Storage: Store 2-Hydrazino-5-methylpyrazine in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[13]

-

Waste Disposal: Dispose of all chemical waste, including solvents and unused reagents, according to local, state, and federal regulations. Do not pour chemical waste down the drain.[15]

References

-

Jain, S. K., et al. (2008). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]

-

JoVE. (2025). Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE. Available at: [Link]

-

Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Li, P., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]

-

Pro-Chem. (2015). Hydrazine Hydrate 7.5% - Safety Data Sheet. Pro-Chem. Available at: [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Biosynce. (2025). What are the applications of pyrazine derivatives?. Available at: [Link]

-

ChemGuy. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

-

Barreiro, E. J., et al. (2007). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]

-

Wikipedia. (n.d.). Pyrazine. Available at: [Link]

-

WorldOfChemicals. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]

-

Aswar, A., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry. Available at: [Link]

-

Bansod, A., et al. (2022). Mononuclear Pyrazine-2-Carbohydrazone Metal Complexes: Synthesis, Structural Assessment, Thermal, Biological, and Electrical Conductivity Studies. European Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of HP pyrazine acquired under different volumetric flow rates. Available at: [Link]

-

Godovikova, T. S., et al. (2007). Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones. PubMed. Available at: [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic and X-ray characterization of various pyrazine-bridged platinum(II) complexes. Available at: [Link]

-

ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Available at: [Link]

-

ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]

-

Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine. Available at: [Link]

-

Estevez-Castro, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PMC. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. arxada.com [arxada.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Controlled Cyclization of 5-Methyl-2-Hydrazinopyrazine

Synthesis of Fused Triazolo- and Pyrazolo-Pyrazine Scaffolds

Abstract & Strategic Relevance

5-methyl-2-hydrazinopyrazine is a critical building block in medicinal chemistry, serving as the precursor to fused nitrogen-rich heterocycles such as [1,2,4]triazolo[4,3-a]pyrazines and pyrazolo[3,4-b]pyrazines . These fused systems are bioisosteres of purines and quinazolines, widely utilized in kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors) and adenosine receptor antagonists.

This guide addresses the specific challenges of cyclizing the 5-methyl derivative. Unlike the unsubstituted parent, the 5-methyl group introduces electronic asymmetry that influences nucleophilicity and solubility. Furthermore, the thermodynamic instability of the kinetically formed [4,3-a] system often leads to the Dimroth rearrangement , yielding the [1,5-a] isomer. This note provides protocols to control this regioselectivity and stabilize the desired core.

Core Reaction Pathways (Visualized)

The following diagram outlines the two primary cyclization pathways and the critical isomerization step.

Figure 1: Divergent synthetic pathways for 5-methyl-2-hydrazinopyrazine. Note the susceptibility of the [4,3-a] isomer to rearrange into the [1,5-a] isomer.[1]

Protocol A: Synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Target: The "Kinetic" Isomer. Mechanism: Condensation of the hydrazine with an orthoester followed by nucleophilic attack of the ring nitrogen (N1) onto the imidate intermediate.

Materials

-

Substrate: 5-Methyl-2-hydrazinopyrazine (1.0 eq)

-

Reagent: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (for C3-methyl analog) (Excess, 5-10 eq)

-

Solvent: Ethanol (anhydrous) or neat TEOF.

-

Catalyst: None (or catalytic p-TsOH if sluggish).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-2-hydrazinopyrazine (10 mmol) in triethyl orthoformate (10 mL).

-

Expert Note: The 5-methyl analog is less soluble than the unsubstituted hydrazine. If using ethanol as a co-solvent, ensure it is anhydrous to prevent hydrolysis of the orthoester.

-

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C internal temp) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear. A less polar fluorescent spot (the triazole) will appear.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Crystallization: The product often precipitates upon cooling. If not, remove excess orthoester under reduced pressure. Triturate the residue with cold diethyl ether or hexanes.

-

-

Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/EtOAc if necessary.

Self-Validating Quality Control

| Parameter | Expected Observation | Troubleshooting |

| Appearance | White to off-white needles | Yellow/Brown indicates oxidation; recrystallize with charcoal. |

| 1H NMR | Singlet at ~9.0-9.5 ppm (Triazole C3-H) | Absence of this peak suggests incomplete cyclization. |

| Isomer Check | NOESY: Correlation between Triazole-H and Pyrazine-H | If spectra match the [1,5-a] isomer (see Section 5), the reaction was too hot or acidic. |

Protocol B: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

Target: Fused Pyrazine-Pyrazole system. Mechanism: Condensation with 1,3-dicarbonyls.[2][3] The 5-methyl group is distal to the reaction site, minimizing steric interference but slightly increasing the electron density of the ring nitrogens.

Materials

-

Substrate: 5-Methyl-2-hydrazinopyrazine (1.0 eq)

-

Reagent: 2,4-Pentanedione (Acetylacetone) (1.2 eq)

-

Solvent: Ethanol or Acetic Acid.

-

Catalyst: Conc. HCl (cat.) or Acetic Acid (as solvent).

Step-by-Step Procedure

-

Mixing: Dissolve 5-methyl-2-hydrazinopyrazine (5 mmol) in Ethanol (20 mL). Add 2,4-pentanedione (6 mmol).

-

Catalysis: Add 2-3 drops of conc. HCl.

-

Why Acid? Acid activates the carbonyl and promotes the dehydration step necessary for aromatization.

-

-

Reaction: Reflux for 2–4 hours.

-

Isolation: Concentrate the solvent to 50% volume. Pour into crushed ice/water (50 mL). Neutralize with NaHCO3 to pH 7.

-

Filtration: Collect the precipitate by filtration.

Critical Regioselectivity Note

Reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) yields regioisomers. The terminal hydrazine nitrogen (

Scientific Deep Dive: The Dimroth Rearrangement

The "Silent Killer" of Yields: One of the most common failure modes in this chemistry is the unintended rearrangement of the [1,2,4]triazolo[4,3-a]pyrazine (kinetic product) to the [1,2,4]triazolo[1,5-a]pyrazine (thermodynamic product).

Mechanism[1][4][5]

-

Protonation: Acidic conditions protonate N1 (or N3).

-

Ring Opening: The C-N bond breaks, forming a diazo-like intermediate.

-

Rotation & Closure: The intermediate rotates, and the exocyclic amine attacks the pyrazine ring nitrogen, forming the thermodynamically stable [1,5-a] isomer.

Control Strategy Table

| Variable | To Retain [4,3-a] (Kinetic) | To Force [1,5-a] (Thermodynamic) |

| pH | Neutral / Mildly Basic | Acidic or Strong Basic |

| Temperature | < 100 °C | > 120 °C (or reflux in AcOH) |

| Solvent | Ethanol, Dioxane | Acetic Acid, Pyridine |

Expert Tip: If your bioassay data shows inconsistent potency between batches, check for partial Dimroth rearrangement using HPLC. The [1,5-a] isomer is typically more polar and elutes earlier on reverse-phase C18 columns.

Experimental Workflow Diagram

Figure 2: Decision tree and process flow for selecting and synthesizing the appropriate fused heterocyclic core.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Hydrazine Nucleophilicity).

-

Reichelt, A., et al. (2010).[6] "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Organic Letters, 12(4), 792-795. (Analogous cyclization chemistry).

-

Dowling, J. E., et al. (2005).[7] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[7] (Specific reference to the [1,5-a] vs [4,3-a] isomerism in pyrazines).

-

Zhang, B., et al. (2022).[8] "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Chemistry. (Protocol for triazolo-pyrazine synthesis from hydrazine).

- El-Sherbeny, M. A., et al. (1995). "Synthesis and antibacterial activity of certain [1,2,4]triazolo[4,3-a]quinoxalines." Arzneimittelforschung. (Dimroth rearrangement context).

-

Potts, K. T., et al. (1966). "1,2,4-Triazoles.[1][6][7][8][9][10][11][12][13] XVI. Derivatives of the s-Triazolo[4,3-a]pyrazine Ring System." The Journal of Organic Chemistry, 31(11), 3522–3527. (Foundational work on the rearrangement).

Sources

- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 7. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]

The Rising Star in Coordination Chemistry: A Technical Guide to 2-Hydrazino-5-methylpyrazine and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal and materials chemistry, the pyrazine scaffold remains a cornerstone for the development of novel compounds with significant biological and physical properties. Among its many derivatives, 2-Hydrazino-5-methylpyrazine is emerging as a particularly versatile ligand in coordination chemistry. Its unique electronic and structural features, arising from the interplay between the pyrazine ring and the reactive hydrazine moiety, offer a rich playground for the design of metal complexes with tailored functionalities. This guide provides an in-depth exploration of 2-Hydrazino-5-methylpyrazine as a ligand, offering detailed application notes and robust protocols for the synthesis and characterization of its coordination compounds, with a focus on their potential applications in drug discovery and materials science.

The Ligand: 2-Hydrazino-5-methylpyrazine at a Glance

2-Hydrazino-5-methylpyrazine (CAS No. 165124-42-5) is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a hydrazine group.[1] This combination of a π-deficient aromatic system and a nucleophilic hydrazine unit imparts a unique reactivity profile, making it an excellent candidate for chelation with a variety of metal ions.

Physicochemical Properties

A thorough understanding of the ligand's properties is fundamental to its successful application in coordination chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Boiling Point | 278.8 °C at 760 mmHg (Predicted) | [1] |

| pKa | 5.16 ± 0.40 (Predicted) | [2] |

| Storage | Store at -20°C under an inert atmosphere. | [1][2] |

Causality of Coordination Behavior

The coordination behavior of 2-Hydrazino-5-methylpyrazine is primarily dictated by the presence of multiple nitrogen donor atoms. The two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the hydrazine group can all potentially coordinate to a metal center. This allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a diverse range of coordination complexes with varying geometries and dimensionalities. The methyl group at the 5-position of the pyrazine ring can introduce steric hindrance and also electronically influence the pyrazine ring, which can affect the stability and reactivity of the resulting metal complexes.

Synthesis of 2-Hydrazino-5-methylpyrazine and its Precursors

The synthesis of 2-Hydrazino-5-methylpyrazine can be approached through several reliable routes. Below are detailed protocols for the synthesis of a key precursor, 5-methylpyrazine-2-carbohydrazide, and a general method for the synthesis of the target ligand from a commercially available starting material.

Protocol: Synthesis of 5-methylpyrazine-2-carbohydrazide

This three-step synthesis starts from the commercially available 5-methylpyrazine-2-carboxylic acid.[3][4]

Methodology:

-

To a solution of 5-methylpyrazine-2-carboxylic acid (8.0 g, 56.0 mmol) in excess methanol, add a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 5 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

To the residue, add 400 mL of water and slowly add solid sodium bicarbonate until effervescence ceases (pH ~9).

-

Extract the aqueous solution with chloroform (3 x 400 mL).

-

Combine the organic layers and evaporate the solvent to yield methyl 5-methylpyrazine-2-carboxylate.[3]

Methodology:

-

Dissolve methyl 5-methylpyrazine-2-carboxylate (8.3 g, 54.5 mmol) in methanol.

-

Add 80% hydrazine hydrate (5.45 g, 109 mmol) to the solution.

-

Reflux the mixture for 4 hours.

-

Distill off the methanol under reduced pressure.

-

Recrystallize the resulting solid from chloroform and petroleum ether to obtain pure 5-methylpyrazine-2-carbohydrazide.[3]

Protocol: Synthesis of 2-Hydrazino-5-methylpyrazine from 2-Chloro-5-methylpyrazine

This protocol is adapted from the synthesis of analogous hydrazinopyridines and hydrazinopyrazines.[5]

Methodology:

-

In a round-bottom flask, combine 2-chloro-5-methylpyrazine (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 volumes).

-

Heat the reaction mixture at reflux (e.g., 100°C) for several hours (monitor by TLC until the starting material is consumed).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Hydrazino-5-methylpyrazine.

Application in Coordination Chemistry: Synthesis of Metal Complexes

2-Hydrazino-5-methylpyrazine can be readily employed in the synthesis of a wide array of transition metal complexes. The following protocols, adapted from studies on similar pyrazine-hydrazone and carbohydrazide ligands, provide a general framework for the synthesis and characterization of these complexes.[6][7][8]

General Protocol for the Synthesis of Transition Metal Complexes

Materials:

-

2-Hydrazino-5-methylpyrazine (ligand)

-

Metal salts (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Solvents (e.g., Methanol, Ethanol, DMF, DMSO)

Methodology:

-

Dissolve the ligand (e.g., 1 mmol) in a suitable solvent (e.g., 20 mL of methanol) with gentle heating if necessary.

-

In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:1 complex, or 0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 10 mL).

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A precipitate may form immediately or upon refluxing the mixture for a few hours. The pH may be adjusted with a few drops of a base (e.g., triethylamine) to facilitate deprotonation of the ligand and complex formation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration, wash with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Coordination Compounds

A comprehensive characterization of the synthesized complexes is crucial to determine their structure and properties.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Compare the IR spectrum of the free ligand with that of the metal complex. Shifts in the vibrational frequencies of the pyrazine ring C=N and N-N stretching modes, as well as the N-H stretching and bending modes of the hydrazine group, provide evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds.[7][9]

-

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy is a powerful tool. Shifts in the chemical shifts of the pyrazine ring protons and the protons of the hydrazine moiety upon coordination can elucidate the binding mode of the ligand.

-

UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal center. The appearance of d-d transitions and charge transfer bands can be indicative of the coordination environment.

Other Analytical Techniques

-

Elemental Analysis (CHN): Confirms the stoichiometry of the metal complex.

-

Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated or act as counter-ions.

-

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[8]

-

X-ray Crystallography: Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications in Drug Development and Beyond

The coordination of 2-Hydrazino-5-methylpyrazine to metal ions can significantly enhance the biological activity of the parent ligand, opening up avenues for the development of novel therapeutic agents.

Anticancer and Antimicrobial Agents

Pyrazine derivatives and their metal complexes have shown significant potential as anticancer and antimicrobial agents.[10][11][12][13][14][15][16] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a site of redox activity, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells or microorganisms.

| Application | Rationale | Key Findings from Related Studies |

| Anticancer | Enhanced cellular uptake, potential for ROS generation, interaction with biomolecules like DNA. | Pyrazine-based copper(II) complexes have shown significant anticancer activity against various cell lines.[14] Gold(I) and Silver(I) complexes with pyrazine functionalization exhibit potent antibacterial activity.[10][11] |

| Antimicrobial | Increased lipophilicity, disruption of microbial cell membranes, inhibition of essential enzymes. | Metal complexes of pyrazine hydrazones have shown enhanced activity against both Gram-positive and Gram-negative bacteria compared to the free ligand.[6][8][9] |

Catalysis and Materials Science

The diverse coordination modes and the ability to form stable complexes make 2-Hydrazino-5-methylpyrazine and its derivatives promising candidates for applications in catalysis and materials science. The pyrazine ring can act as a bridge between metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.

Conclusion and Future Perspectives

2-Hydrazino-5-methylpyrazine is a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of a wide range of metal complexes. The preliminary evidence from related pyrazine-based systems strongly suggests that these complexes will exhibit interesting biological activities and material properties. The protocols and application notes provided in this guide serve as a comprehensive starting point for researchers to explore the rich coordination chemistry of this promising ligand and to unlock its full potential in the development of new drugs and functional materials. Future research should focus on the systematic synthesis and characterization of a broad range of metal complexes of 2-Hydrazino-5-methylpyrazine, including detailed structural studies and thorough investigations into their biological and physical properties.

References

- Aswar, A. S., et al. (2014). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies.

- Hussain, S., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-741.

-

Singh, P., et al. (2019). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. Dalton Transactions, 48(13), 4144-4155. Available from: [Link]

-

Singh, P., et al. (2019). Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents. Dalton Transactions. Available from: [Link]

-

Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. Available from: [Link]

-

Hussain, S., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. Available from: [Link]

- Aswar, A. S., et al. (2017). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Journal of the Serbian Chemical Society, 82(2), 159-172.

- Khan, S. A., et al. (2017). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 39(6), 944-951.

- Rostami, A., et al. (2018). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 2(2), 100-115.

- Ladole, C. A., et al. (2015). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry, 1(1), 1-8.

- Gîlcă, I.-C., et al. (2021). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Molecules, 26(23), 7247.

-

ChemSrc. (n.d.). 2-HYDRAZINYL-5-METHYLPYRIDINE. Chemsrc.com. Retrieved from: [Link]

- Rogalewicz, B., et al. (2022). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances, 12(48), 31233-31247.

- Bhaskar, R. S., et al. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry, 15(2), 61-72.

- Climova, A., et al. (2023). Design of new Zn(II) pyrazine and pyridine derivatives based complexes as potential anticancer agents: from synthesis to structure. Journal of Molecular Structure, 1275, 134676.

- Ferreira, I., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceutics, 13(12), 2058.

- Siddappa, K., & Reddy, P. (2013). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. International Journal of Scientific & Engineering Research, 4(7), 1279-1284.

-

MySkinRecipes. (n.d.). 2-Hydrazino-5-methylpyrazine. MySkinRecipes.com. Retrieved from: [Link]

- Szefler, B., et al. (2015). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 5(90), 73845-73856.

-

Szefler, B., et al. (2015). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace. Available from: [Link]

-

Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. ResearchGate. Available from: [Link]

- Kianfar, A. H., et al. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 26(18), 5489.

-

Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Available from: [Link]

- Kianfar, A. H. (2013). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Journal of the Chinese Chemical Society, 60(9), 1081-1086.

- Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

- Google Patents. (n.d.). Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine. Google Patents.

Sources

- 1. 2-Hydrazino-5-methylpyrazine [myskinrecipes.com]

- 2. 2-hydrazino-5-methylpyrazine CAS#: 165124-42-5 [m.chemicalbook.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. eurjchem.com [eurjchem.com]

- 7. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 2-Hydrazinyl-5-methylpyrazine via Nucleophilic Aromatic Substitution

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydrazinyl-5-methylpyrazine from 2-chloro-5-methylpyrazine using hydrazine hydrate. The protocol is founded on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of electron-deficient heteroaromatic systems.[1][2] This application note is intended for researchers in synthetic chemistry and drug development, offering a detailed experimental procedure, mechanistic insights, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization.

Introduction: Scientific Context and Application

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a hydrazine moiety onto this ring system creates a versatile synthetic intermediate. The N-N bond of the hydrazine group is a key functional handle for constructing more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems, which are frequently explored for their biological activities.[3][4]

The conversion of 2-chloro-5-methylpyrazine to its hydrazine derivative is an efficient transformation that leverages the inherent electronic properties of the pyrazine ring. The two ring nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon-chlorine bond towards nucleophilic attack.[1][2] This guide provides a robust and validated protocol to perform this synthesis reliably and safely.

Reaction Scheme and Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Overall Reaction:

Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine on the pyrazine ring. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Elimination): The aromaticity of the pyrazine ring is restored through the expulsion of the chloride ion (leaving group), yielding the final product, 2-hydrazinyl-5-methylpyrazine.

Below is a diagram illustrating the SNAr mechanistic pathway.

Caption: S(N)Ar Mechanism for Hydrazine Substitution.

Critical Safety Precautions: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a hazardous substance and must be handled with extreme caution.[5] All operations must be performed inside a certified chemical fume hood.[5][6]

-

Toxicity: Hydrazine is fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[7][8][9] It is a suspected human carcinogen and can cause severe skin and eye burns.[5][7][8]

-

Personal Protective Equipment (PPE): Complete protection is mandatory. This includes:

-

Handling:

-

Spills and Waste:

-

Have a spill kit ready. Small spills can be absorbed with an inert material.

-

Quench glassware with a dilute solution of bleach or hydrogen peroxide.

-

Hydrazine-containing waste must be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with other waste streams, especially those containing oxidizers.[5][6]

-

Materials and Experimental Protocol

Reagents and Equipment

| Item | Details | Purpose |

| Reagents | ||

| 2-chloro-5-methylpyrazine | >98% Purity | Starting Material |

| Hydrazine Hydrate | 55-64% solution in water | Nucleophile/Reagent |

| Ethanol (or n-Butanol) | Anhydrous | Reaction Solvent |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Deionized Water | Work-up | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent |

| Equipment | ||

| Round-bottom flask | 250 mL, 3-neck | Reaction Vessel |

| Reflux Condenser | To prevent solvent loss | |

| Magnetic Stirrer & Stir Bar | For mixing | |

| Heating Mantle/Oil Bath | To control reaction temp. | |

| Temperature Probe | To monitor internal temp. | |

| Nitrogen/Argon Inlet | To maintain inert atmosphere | |

| Separatory Funnel | 500 mL | For liquid-liquid extraction |

| Rotary Evaporator | To remove solvent |

Step-by-Step Synthesis Protocol

The following workflow diagram outlines the key stages of the procedure.

Caption: Experimental Workflow from Synthesis to Characterization.

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a temperature probe, and a nitrogen inlet. Purge the system with nitrogen gas for 10-15 minutes.

-

Charging Reagents: To the flask, add 2-chloro-5-methylpyrazine (1.0 eq). Add ethanol or n-butanol as the solvent (approx. 10 volumes, e.g., 10 mL per gram of starting material).[11]

-

Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (3.0-5.0 eq) to the mixture. An excess is used to ensure the reaction goes to completion.[10]

-

Heating: Heat the reaction mixture to reflux (typically around 100°C for n-butanol) and maintain this temperature.[10][11]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 8-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Carefully dilute the mixture with deionized water (10 volumes).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 volumes).[11]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11] This will yield the crude product, often as a solid.

Purification

The crude 2-hydrazinyl-5-methylpyrazine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[12]

Product Characterization

The identity and purity of the final product should be confirmed using modern spectroscopic techniques.

| Parameter | Description |

| Reaction Time | 8-24 hours (TLC Monitored) |

| Reaction Temperature | 100 °C (Reflux) |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.15 g/mol |

Predicted NMR Spectral Data

The following data is predicted based on the analysis of structurally similar compounds and established NMR principles.[13][14] Spectra should be acquired in a solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 2-Hydrazinyl-5-methylpyrazine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine H | 7.8 - 8.0 | Singlet | Aromatic proton adjacent to methyl group. |

| Pyrazine H | 7.4 - 7.6 | Singlet | Aromatic proton adjacent to hydrazine group. |

| -NH (Hydrazine) | 7.0 - 7.5 | Broad Singlet | Exchangeable with D₂O. |

| -NH₂ (Hydrazine) | 4.0 - 4.5 | Broad Singlet | Exchangeable with D₂O. |

| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Data for 2-Hydrazinyl-5-methylpyrazine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NHNH₂) | 155 - 160 |

| C-5 (C-CH₃) | 145 - 150 |

| C-3 | 130 - 135 |

| C-6 | 125 - 130 |

| -CH₃ | 20 - 25 |

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine hydrate.

- Acros Organics. (2014). Safety Data Sheet: Hydrazine hydrate, 55%.

-

Reddit r/chemistry Community. (2018). Practical Hydrazine Hydrate Safety. Retrieved from [Link]

-

University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]

- Merck. (n.d.). Safety Data Sheet: Hydrazine hydrate 55%.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

-

ChemBK. (2024). Pyrazine,2-chloro-5-hydrazinyl-. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]

-

Roberts, A., et al. (n.d.). Nucleophilic Aromatic Substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]

-

Zhou, D., et al. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [(2-Chloro-5-fluorophenyl)methyl]hydrazine | Benchchem [benchchem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. reddit.com [reddit.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 11. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Triazolopyrazines from 2-Hydrazino-5-methylpyrazine HCl

Abstract

This application note details the robust synthesis of 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives starting from 2-hydrazino-5-methylpyrazine hydrochloride . Triazolopyrazines are privileged scaffolds in medicinal chemistry, serving as core structures for c-Met, VEGFR-2, and DPP-4 inhibitors. This guide provides two distinct protocols: a mild orthoester-based cyclization for unsubstituted triazoles and a phosphoryl chloride (POCl₃)-mediated cyclization for substituted derivatives. Special emphasis is placed on controlling the Dimroth rearrangement , a critical isomerization event that dictates the final regioisomeric outcome ([4,3-a] vs. [1,5-a]).

Introduction & Retrosynthetic Analysis

The fusion of a 1,2,4-triazole ring onto a pyrazine core creates a bicyclic system with high metabolic stability and favorable hydrogen-bonding potential. The synthesis typically proceeds via the condensation of a hydrazinopyrazine with a carboxylic acid equivalent (orthoester, acid chloride, or aldehyde).

Structural Considerations

Starting from 2-hydrazino-5-methylpyrazine , the cyclization occurs at the N1 nitrogen of the pyrazine ring.

-

Target Isomer (Kinetic): [1,2,4]Triazolo[4,3-a]pyrazine.[1][2]

-

Rearranged Isomer (Thermodynamic): [1,2,4]Triazolo[1,5-a]pyrazine.

Note on Numbering: In the [4,3-a] system derived from 2-hydrazino-5-methylpyrazine, the methyl group resides at the C6 position .

Reaction Mechanism & Dimroth Rearrangement

The reaction proceeds through an acyl-hydrazine intermediate followed by dehydrative cyclization. A critical "Expertise" point is the susceptibility of the [4,3-a] isomer to undergo Dimroth rearrangement under acidic, basic, or thermal stress, converting it to the more stable [1,5-a] isomer.

Figure 1: Mechanistic pathway showing the formation of the kinetic [4,3-a] product and its potential rearrangement to the [1,5-a] isomer.

Experimental Protocols

Pre-requisite: Handling the HCl Salt

The starting material is supplied as a hydrochloride salt. For Method A , in-situ neutralization is required. For Method B , the acidic conditions of POCl₃ allow the use of the salt directly, though free-basing often improves homogeneity.

Method A: Orthoester Cyclization (For R = H)

This method is preferred for synthesizing the unsubstituted triazole ring (6-methyl-[1,2,4]triazolo[4,3-a]pyrazine). It is milder and minimizes the risk of rearrangement.

Materials:

-

2-Hydrazino-5-methylpyrazine HCl (1.0 eq)

-

Triethyl orthoformate (TEOF) (5.0 - 10.0 eq)

-

Solvent: Ethanol or Methanol (anhydrous)

-

Base: Triethylamine (Et₃N) (1.1 eq)

Protocol:

-

Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydrazino-5-methylpyrazine HCl (10 mmol) in ethanol (30 mL). Add Triethylamine (11 mmol) and stir at room temperature for 15 minutes until the suspension becomes finer (formation of Et₃N·HCl).

-

Addition: Add Triethyl orthoformate (50-100 mmol). TEOF acts as both reagent and co-solvent.

-

Cyclization: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The hydrazide intermediate may appear transiently.[3]

-

Work-up: Cool the reaction mixture to room temperature.

-

Option 1 (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

-

Option 2 (Evaporation): If no precipitate forms, concentrate the solvent under reduced pressure. The residue is often a solid.

-

-

Purification: Recrystallize from ethanol or ethyl acetate.

-

Expected Yield: 70–85%[3]

-

Characterization: ¹H NMR (DMSO-d₆) typically shows the triazole proton singlet around δ 9.0–9.5 ppm.

-

Method B: Carboxylic Acid / POCl₃ Cyclization (For R = Alkyl/Aryl)

This method is used when introducing a substituent (e.g., -CF₃, -Phenyl) at the C3 position. It is more aggressive and requires careful temperature control.

Materials:

-

2-Hydrazino-5-methylpyrazine HCl (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.1 eq) or Acid Chloride

-

Phosphoryl Chloride (POCl₃) (Solvent/Reagent, ~5–10 vol)

-

Optional: Polyphosphoric acid (PPA) can be used as an alternative to POCl₃.

Protocol:

-

Mixing: In a dried flask under inert atmosphere (N₂), mix 2-hydrazino-5-methylpyrazine HCl (10 mmol) and the carboxylic acid (11 mmol).

-

Activation: Carefully add POCl₃ (10–15 mL). Caution: Exothermic.

-

Heating: Heat the mixture to 80–100°C for 4–12 hours.

-

Critical Control: Do not overheat (>120°C) or extend reaction time unnecessarily to avoid Dimroth rearrangement.

-

-

Quenching (Hazardous): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. POCl₃ hydrolysis is violent.

-

Neutralization: Adjust the pH of the aqueous solution to ~8–9 using solid Na₂CO₃ or saturated NaHCO₃ solution. The product usually precipitates.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, DCM/MeOH gradient).

Critical Analysis & Troubleshooting (Expertise)

Isomer Identification

Distinguishing the [4,3-a] and [1,5-a] isomers is crucial.

-

[1,2,4]Triazolo[4,3-a]pyrazine: The C3-H (if R=H) typically appears downfield (>9.0 ppm).

-

[1,2,4]Triazolo[1,5-a]pyrazine: The C2-H often appears slightly upfield relative to the [4,3-a] isomer, and the melting point is generally higher (thermodynamic stability).

-

Confirmation: 2D NMR (HMBC) is the definitive method. In the [4,3-a] isomer, the bridgehead carbon couples to protons on both rings differently than in the [1,5-a] system.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt | Ensure 1.1 eq of Et₃N is used in Method A. |

| Product is Oil | Residual solvent or TEOF | Triturate with diethyl ether or hexane to induce crystallization. |

| Isomer Mixture | Dimroth rearrangement occurred | Lower reaction temperature; reduce reaction time; avoid strong acids in workup. |

| Violent Quench | Excess POCl₃ | Remove excess POCl₃ by vacuum distillation before ice quench if possible. |

Workflow Diagram

Figure 2: Decision matrix and workflow for synthesizing 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives.

References

-

Dimroth Rearrangement Mechanism

-

Synthesis of Triazolopyrazines (General Protocol)

-

Medicinal Chemistry Applications

-

Orthoester Cyclization Method

Sources

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 3. osti.gov [osti.gov]

- 4. Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrazines via Cyclocondensation of 2-Hydrazino-5-methylpyrazine with β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazines

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. This bicyclic system is a key component in a variety of pharmacologically active agents, exhibiting a broad spectrum of activities including, but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. The ability to functionalize this core structure through strategic synthetic approaches is therefore of paramount importance for the development of novel therapeutics.

One of the most direct and versatile methods for the construction of the pyrazolo[1,5-a]pyrazine ring system is the cyclocondensation reaction between a 2-hydrazinopyrazine derivative and a 1,3-dicarbonyl compound, such as a β-keto ester. This reaction, analogous to the classical Knorr pyrazole synthesis, offers a convergent and efficient route to a wide array of substituted pyrazolo[1,5-a]pyrazines.[1][2]

This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and mechanistic insights for the synthesis of pyrazolo[1,5-a]pyrazines from 2-hydrazino-5-methylpyrazine and various β-keto esters.

Reaction Principle: A Heterocyclic Analogue of the Knorr Pyrazole Synthesis

The fundamental transformation involves the condensation of 2-hydrazino-5-methylpyrazine with a β-keto ester. The reaction proceeds through a two-step sequence: initial formation of a hydrazone intermediate followed by an intramolecular cyclization with concomitant elimination of water and an alcohol.[2] The regioselectivity of the cyclization is a critical aspect to consider, as the unsymmetrical nature of both reactants can potentially lead to two isomeric products.

Mechanistic Pathway and Regioselectivity

The reaction is typically initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine group onto the more electrophilic carbonyl carbon of the β-keto ester (the ketone carbonyl). This is followed by dehydration to form a hydrazone intermediate. Subsequently, the endocyclic pyrazine nitrogen atom acts as a nucleophile, attacking the ester carbonyl carbon to facilitate the intramolecular cyclization. This pathway is generally favored under acidic conditions, which activate the carbonyl groups towards nucleophilic attack.[3]

An alternative pathway could involve the initial formation of a hydrazide by reaction at the ester carbonyl, followed by cyclization. However, for the synthesis of the pyrazolo[1,5-a]pyrazine system, the former pathway leading to the desired fused ring system is the productive route. The precise regiochemical outcome can be influenced by the substitution pattern of the β-keto ester and the specific reaction conditions employed.

Below is a diagram illustrating the generally accepted mechanism for this cyclocondensation reaction.

Caption: Proposed mechanism for the synthesis of pyrazolo[1,5-a]pyrazines.

Optimizing Reaction Conditions: A Guide for Successful Synthesis

The success of the cyclocondensation reaction hinges on the careful selection of several key parameters. The following sections provide insights into the crucial aspects of solvent choice, catalyst selection, temperature control, and reaction monitoring.

Solvent Selection

The choice of solvent can significantly impact reaction rates and yields. Protic solvents are generally preferred as they can facilitate proton transfer steps in the mechanism.

-

Ethanol and Acetic Acid: A mixture of ethanol and glacial acetic acid is a commonly employed solvent system.[4] Ethanol provides good solubility for the reactants, while acetic acid serves as both a solvent and a catalyst. The acidic environment promotes the initial condensation and subsequent cyclization steps.

-

Higher Boiling Point Alcohols: For less reactive β-keto esters, higher boiling point alcohols such as n-propanol or n-butanol can be utilized to enable reactions at elevated temperatures.

-

Aqueous Conditions: Green chemistry approaches have demonstrated the feasibility of conducting similar cyclocondensation reactions in water, sometimes without the need for a catalyst.[5] This can simplify work-up procedures and reduce environmental impact.

Catalyst Selection

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to improve reaction rates and yields.

-

Acid Catalysis: Brønsted acids are the most common catalysts for this transformation. A few drops of a strong acid like hydrochloric acid or sulfuric acid can be effective. However, glacial acetic acid is often sufficient and less harsh.[3]

-

Lewis Acid Catalysis: In some instances, Lewis acids may be employed to activate the carbonyl groups of the β-keto ester.[6]

-

Catalyst-Free Conditions: As mentioned, under forcing conditions (e.g., high temperature, microwave irradiation) or in specific solvent systems like water, the reaction may proceed without the need for an external catalyst.[5]

Temperature and Reaction Time

The optimal temperature and reaction time are highly dependent on the reactivity of the specific β-keto ester used.

-

Reflux Conditions: Many protocols for analogous reactions specify heating the reaction mixture to reflux.[3] The exact temperature will depend on the boiling point of the chosen solvent.

-

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1]

-

Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal time for work-up. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the starting materials and the formation of the product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazolo[1,5-a]pyrazines from 2-hydrazino-5-methylpyrazine and representative β-keto esters.

Protocol 1: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrazin-5(4H)-one using Ethyl Acetoacetate under Conventional Heating

This protocol describes a standard procedure using a common β-keto ester.

Materials:

-

2-Hydrazino-5-methylpyrazine

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and heating apparatus

-

TLC plates (silica gel 60 F254) and developing chamber

-

Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazino-5-methylpyrazine (1.0 eq) in a minimal amount of ethanol.

-

To this solution, add ethyl acetoacetate (1.1 eq) followed by glacial acetic acid (approximately 10-20% of the total solvent volume).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30-60 minutes). The consumption of the starting materials and the appearance of a new, typically more polar, product spot should be observed.

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Dry the product under vacuum to obtain the desired 2,7-dimethylpyrazolo[1,5-a]pyrazin-5(4H)-one.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) if necessary.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

This protocol outlines a rapid and efficient synthesis using microwave irradiation.

Materials:

-

2-Hydrazino-5-methylpyrazine

-

A selected β-keto ester (e.g., ethyl benzoylacetate)

-

Glacial acetic acid

-

A suitable microwave-safe reaction vessel with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave reaction vessel, combine 2-hydrazino-5-methylpyrazine (1.0 eq), the chosen β-keto ester (1.1 eq), and a small amount of glacial acetic acid in a suitable solvent (e.g., ethanol or DMF).

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a predetermined temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined through preliminary experiments.

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (precipitation, filtration, and washing).

-

Purify the product as needed.

Data Presentation: Expected Outcomes

The yield of the pyrazolo[1,5-a]pyrazine product will vary depending on the specific β-keto ester used and the reaction conditions employed. The following table provides a hypothetical summary of expected yields for the reaction of 2-hydrazino-5-methylpyrazine with various β-keto esters under different conditions, based on analogous reactions reported in the literature.

| β-Keto Ester | R¹ | R² | Conditions | Expected Yield (%) |

| Ethyl acetoacetate | CH₃ | H | Acetic acid, Ethanol, Reflux | 70-85 |

| Ethyl benzoylacetate | Ph | H | Acetic acid, Ethanol, Reflux | 65-80 |

| Ethyl 3-oxo-3-phenylpropanoate | H | Ph | Acetic acid, n-Butanol, Reflux | 60-75 |

| Diethyl malonate | OEt | H | Acetic acid, Ethanol, Reflux | 50-65 |

| Ethyl acetoacetate | CH₃ | H | Microwave (120°C, 15 min) | 80-95 |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of pyrazolo[1,5-a]pyrazines can be visualized as follows:

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrazines.

Trustworthiness and Self-Validation

The protocols described herein are based on the well-established and extensively documented Knorr pyrazole synthesis and its application to heterocyclic systems.[1][2] The reliability of these procedures is underscored by the following self-validating principles:

-